molecular formula C15H13ClFNO2 B5119673 4-chloro-2-fluoro-N-(4-methoxybenzyl)benzamide

4-chloro-2-fluoro-N-(4-methoxybenzyl)benzamide

Cat. No. B5119673
M. Wt: 293.72 g/mol
InChI Key: AKKCXKFFBMJBIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves specific substitutions on the benzamide moiety to enhance their activity for targeted applications, such as gastrokinetic activity. For instance, compounds with modifications at the N-4 position, including alkyl, phenoxyalkyl, and heteroarylmethyl groups, have been prepared and evaluated, highlighting the role of specific substituents in modulating the compound's activity and properties (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their chemical behavior and interaction with biological systems. Crystal structure analysis has been used to understand the differences in molecular packing, highlighting the importance of hydrogen bonds in determining the crystal structure and stability of these compounds (Dey et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including condensation reactions that are central to their synthesis. These reactions are influenced by the substituents on the benzamide ring, which can lead to a wide range of products with diverse properties and potential applications (Subashini et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for their application in different domains. These properties are often studied using techniques like thermogravimetric analysis, differential thermal analysis, and X-ray powder diffraction, providing insights into their stability, polymorphism, and suitability for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the potential applications of benzamide derivatives. Studies on the interaction of these compounds with metals and their role in forming complex structures have revealed their potential in catalysis and material science (Vellaiswamy & Ramaswamy, 2017).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-chloro-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKCXKFFBMJBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

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